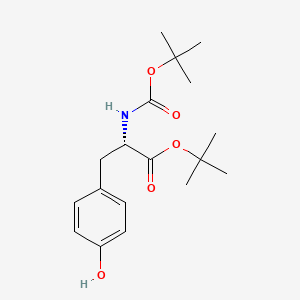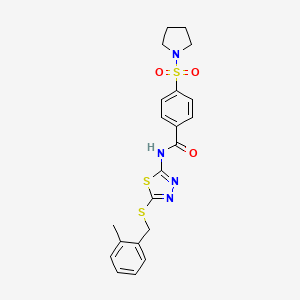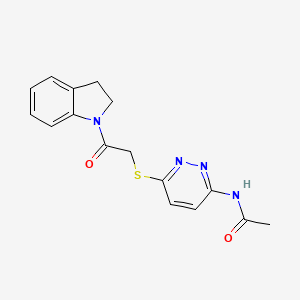
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
Research on dihydropyridazinone derivatives, similar in structure to the compound , has shown significant positive inotropic effects. For instance, the study by Robertson et al. (1986) discovered that certain lactam analogues exhibit potent cardiotonic activity in dogs, highlighting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).
Neuroprotective and Dermatological Applications
Habernickel (2002) outlined the wide range of activities exhibited by Pyridazino(4,5-b)indole-1-acetamide compounds, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of potential applications suggests a promising avenue for developing treatments for various conditions (Habernickel, 2002).
Monoamine Oxidase Inhibitory Activity
A study on pyridazino[4,5-b]indole derivatives by Nogrady and Morris (1969) aimed to uncover monoamine oxidase inhibitory activity. While some compounds exhibited weak analgesic properties, the search for pharmacological activities continues to be of interest, underscoring the potential for discovering novel therapeutic agents (Nogrady & Morris, 1969).
Histamine H3 Receptor Inverse Agonism
Optimization of a series of pyridazin-3-one derivatives led to the discovery of compounds with high affinity for the human and rat H3 receptors, indicating potential use in treating attentional and cognitive disorders. Such compounds, exemplified by Hudkins et al. (2011), demonstrate selective antagonism/inverse agonism at the H3 receptor, opening up possibilities for therapeutic intervention in neuropsychiatric and cognitive disorders (Hudkins et al., 2011).
Antinociceptive and Anti-Inflammatory Activities
Derivatives of 3(2H)-Pyridazinone have been synthesized and tested for their antinociceptive and anti-inflammatory activities, revealing compounds more potent than aspirin in certain tests. This research by Doğruer et al. (2000) suggests the therapeutic potential of these derivatives in pain and inflammation management (Doğruer et al., 2000).
Antimicrobial Agents
A study by Debnath and Ganguly (2015) on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives evaluated their antibacterial and antifungal activities. Some synthesized compounds showed promising activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(21)17-14-6-7-15(19-18-14)23-10-16(22)20-9-8-12-4-2-3-5-13(12)20/h2-7H,8-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKNSCQWUYAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
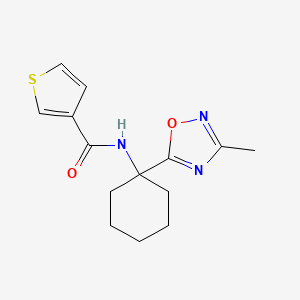
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
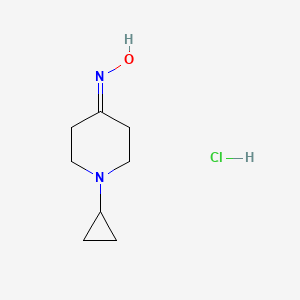
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
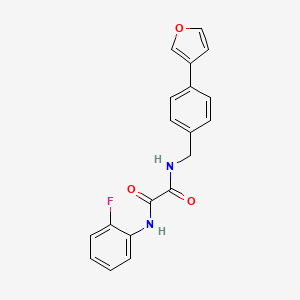
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
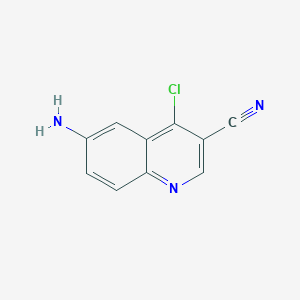
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)
![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
